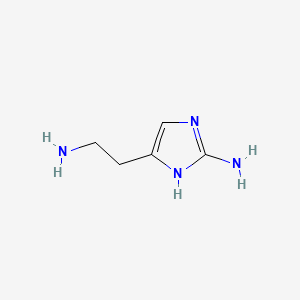

5-(2-aminoethyl)-1H-imidazol-2-amine

Overview

Description

5-(2-aminoethyl)-1H-imidazol-2-amine, commonly known as histamine, is a biogenic amine that plays a crucial role in several physiological processes, including inflammation, immune response, and neurotransmission. It is synthesized from the amino acid histidine by the enzyme histidine decarboxylase and is stored in mast cells and basophils.

Scientific Research Applications

CO₂ Adsorption

Polyimides Synthesis for CO₂ Capture: Researchers have synthesized polyimides using 5-(2-aminoethyl)-1H-imidazol-2-amine (referred to as TAEA in the study) for the purpose of CO₂ adsorption . These polyimides were tested and showed promising results, with one variant exhibiting a CO₂ adsorption of about 6 wt% at 30 °C. This application is significant in the context of environmental science, where capturing greenhouse gases is a priority.

Nanocellulose Aerogels

Amine-Modified Aerogels: The compound has been used to modify spherical nanocellulose aerogels . By introducing amine groups via C–O–Si bonds between CNC and AEAPMDS (which contains the 5-(2-aminoethyl)-1H-imidazol-2-amine structure), researchers have developed materials that could potentially capture CO₂ through covalent bonding. This showcases the compound’s utility in creating new materials with environmental applications.

Polymer Research

Polyamide Synthesis: In polymer science, 5-(2-aminoethyl)-1H-imidazol-2-amine has been utilized in the synthesis of a series of polyamides . The introduction of this compound into the polymer chain can affect the crystallization kinetics and properties of the resulting copolyamides, indicating its importance in the development of new polymeric materials.

Mechanism of Action

Target of Action

The primary target of 5-(2-aminoethyl)-1H-imidazol-2-amine is the serotonin receptor . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in various physiological processes such as mood regulation, cognition, reward, learning, memory, and vasoconstriction .

Mode of Action

5-(2-aminoethyl)-1H-imidazol-2-amine acts as a selective serotonin reuptake inhibitor (SSRI) This results in serotonin signals being prolonged, leading to its antidepressant effect .

Biochemical Pathways

The compound affects the serotonergic pathway in the central nervous system . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .

Pharmacokinetics

The pharmacokinetics of 5-(2-aminoethyl)-1H-imidazol-2-amine involves its absorption, distribution, metabolism, and excretion (ADME). As an SSRI, it is well absorbed in the gastrointestinal tract and widely distributed in the body . It is metabolized in the liver and excreted primarily as metabolites . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution in body tissues, metabolism rate, and excretion rate .

Result of Action

The result of the action of 5-(2-aminoethyl)-1H-imidazol-2-amine is an increase in serotonergic neurotransmission, leading to enhanced serotonin signaling . This can result in improved mood, reduced anxiety, and other beneficial effects in individuals with conditions such as depression and obsessive-compulsive disorder .

Action Environment

The action, efficacy, and stability of 5-(2-aminoethyl)-1H-imidazol-2-amine can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, factors such as the individual’s metabolic rate, the presence of other medications, and genetic factors can influence the compound’s metabolism and excretion, potentially affecting its efficacy and side effect profile .

properties

IUPAC Name |

5-(2-aminoethyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGQCUSLDPUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192302 | |

| Record name | 2-Aminohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethyl)-1H-imidazol-2-amine | |

CAS RN |

39050-13-0 | |

| Record name | 2-Aminohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039050130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

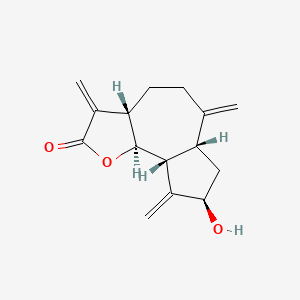

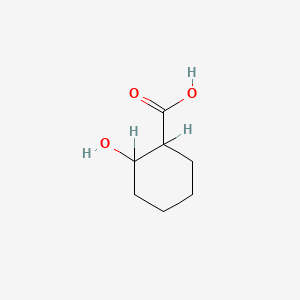

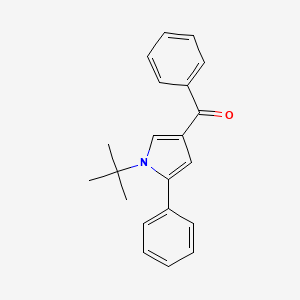

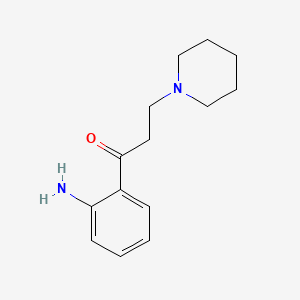

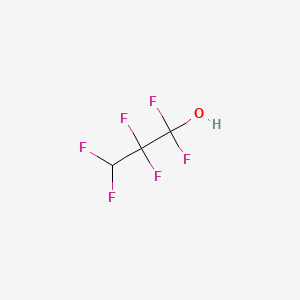

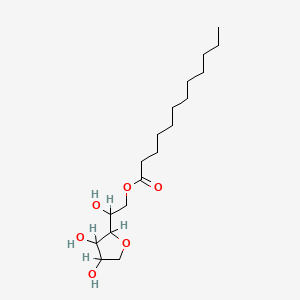

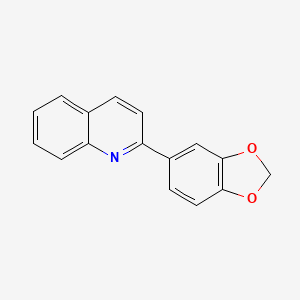

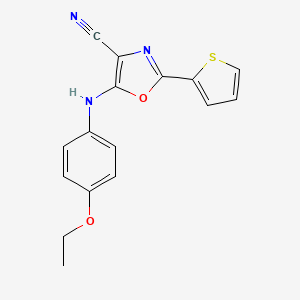

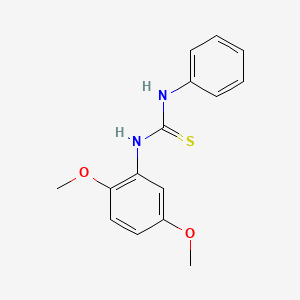

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(propan-2-ylamino)acetamide](/img/structure/B1209132.png)

![ethyl N-[5-amino-3-[(4-methoxy-N-methylanilino)methyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B1209135.png)

![1-[2-Imino-3-[2-(1-piperidinyl)ethyl]-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol](/img/structure/B1209137.png)

![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209138.png)

![[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate](/img/structure/B1209142.png)